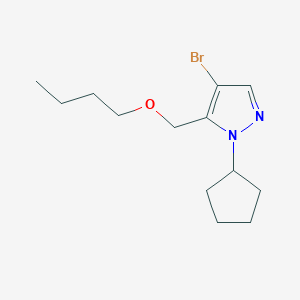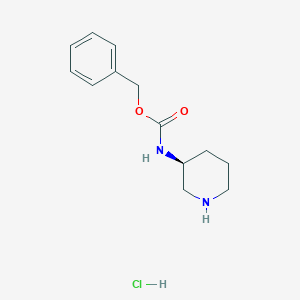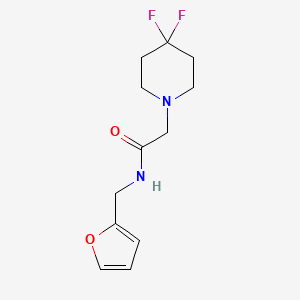![molecular formula C24H24FN3O5S2 B2821475 N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851782-75-7](/img/structure/B2821475.png)
N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and methoxyphenyl groups would contribute to the aromaticity of the molecule, while the dihydropyrazol group would add a degree of saturation .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions typical of their functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the pyrazole ring could participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and fluorophenyl groups could increase its polarity, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Compounds with sulfonamide groups have been synthesized and investigated for their potential in treating various conditions. For instance, a series of sulfonamide derivatives demonstrated varied bioactivities, including cytotoxicity against tumor cell lines and inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, which play roles in tumor growth and neurodegenerative diseases, respectively (Gul et al., 2016); (Ozmen Ozgun et al., 2019). These studies underline the therapeutic potential of sulfonamide derivatives in targeting specific biochemical pathways involved in disease processes.
Antitumor Applications
Specific sulfonamide compounds have been identified for their antitumor activities. Research focusing on sulfonamide-focused libraries evaluated their effectiveness in antitumor screens, revealing compounds with potential as cell cycle inhibitors and their progression to clinical trials due to their promising antimitotic and antiproliferative properties (Owa et al., 2002).
Photosensitizing Properties for Cancer Treatment
Certain sulfonamide derivatives are being explored for their photosensitizing properties, useful in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, indicating their potential as effective Type II photosensitizers in PDT (Pişkin et al., 2020).
Anti-Inflammatory and Analgesic Activities
Research on celecoxib derivatives, including sulfonamide groups, has shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds offer a multifaceted approach to disease treatment, showcasing the therapeutic versatility of sulfonamide derivatives (Küçükgüzel et al., 2013).
Antimicrobial Activity
Sulfonamide derivatives have also been synthesized and tested for their antibacterial efficacy against specific strains, such as Escherichia coli, indicating their potential in addressing bacterial infections and resisting biofilm formation (Abbasi et al., 2019).
Propiedades
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-6-4-5-18(15-20)23-16-24(17-7-9-19(25)10-8-17)28(26-23)35(31,32)22-13-11-21(33-2)12-14-22/h4-15,24,27H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZLTMLDRFQCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2821392.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-(isopropoxymethyl)furan-2-carboxamide](/img/structure/B2821394.png)
![tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B2821395.png)

![N-(4-ethoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2821398.png)
![methyl 5-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2821399.png)
![3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2821400.png)
![2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2821402.png)

![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)



![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)
